Cas no 2138389-87-2 (2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid)

2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid is a specialized Fmoc-protected amino acid derivative featuring an imidazole acetic acid moiety. This compound is particularly valuable in peptide synthesis, where the Fmoc group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The imidazole functionality enhances its utility in constructing histidine-like structures or metal-binding motifs within peptides. Its compatibility with standard solid-phase peptide synthesis (SPPS) protocols ensures efficient incorporation into complex sequences. The compound’s stability and well-defined reactivity make it a reliable choice for researchers designing peptides with tailored functional or structural properties.
2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid structure
2138389-87-2 structure
Product Name:2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid
CAS No:2138389-87-2
MF:C21H19N3O4
MW:377.393265008926
CID:6478393
PubChem ID:137949261
Update Time:2025-06-14

2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazol-1-yl}acetic acid
    • 2138389-87-2
    • EN300-657620
    • 2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid
    • Inchi: 1S/C21H19N3O4/c25-20(26)12-24-10-9-22-19(24)11-23-21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-13H2,(H,23,27)(H,25,26)
    • InChI Key: NPBDJDPGHIDOIK-UHFFFAOYSA-N
    • SMILES: O(C(NCC1=NC=CN1CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 377.13755610g/mol
  • Monoisotopic Mass: 377.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 93.4Ų

2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid Pricemore >>

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Additional information on 2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid

Recent Advances in the Application of 2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid (CAS: 2138389-87-2) in Chemical Biology and Pharmaceutical Research

The compound 2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid (CAS: 2138389-87-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis, drug discovery, and bioconjugation. This research briefing aims to provide an overview of the latest advancements involving this compound, highlighting its role in facilitating novel synthetic strategies and therapeutic developments.

Recent studies have demonstrated the utility of 2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid as a key building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring both a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an imidazole-acetic acid moiety, enables efficient coupling and deprotection reactions. Researchers have leveraged this compound to synthesize complex peptide sequences with improved yields and reduced side reactions, particularly in the production of therapeutic peptides targeting G-protein-coupled receptors (GPCRs).

In the realm of drug discovery, this compound has been employed as a versatile linker for the development of antibody-drug conjugates (ADCs). A 2023 study published in the Journal of Medicinal Chemistry reported its successful use in conjugating cytotoxic payloads to monoclonal antibodies via site-specific modification of cysteine residues. The resulting ADCs exhibited enhanced stability and therapeutic efficacy in preclinical models of breast cancer, underscoring the potential of 2138389-87-2 in oncology drug development.

Furthermore, the compound's imidazole functionality has been exploited in metal coordination chemistry for the design of novel catalysts. A recent breakthrough in Nature Catalysis described its incorporation into a palladium-based catalytic system for asymmetric C-H activation reactions, enabling the synthesis of chiral pharmaceutical intermediates with high enantioselectivity. This application opens new avenues for the efficient production of optically active drug molecules.

From a mechanistic perspective, computational studies have provided insights into the compound's conformational flexibility and electronic properties. Density functional theory (DFT) calculations reveal that the imidazole-acetic acid moiety can adopt multiple stable conformations, which may contribute to its adaptability in various chemical environments. These findings are guiding the rational design of derivatives with optimized properties for specific applications.

Looking forward, researchers are exploring the potential of 2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid in emerging areas such as PROTAC (proteolysis-targeting chimera) technology and targeted protein degradation. Preliminary results suggest its utility as a linker in bifunctional molecules designed to recruit E3 ubiquitin ligases to disease-causing proteins, offering a promising strategy for addressing traditionally "undruggable" targets.

In conclusion, the growing body of research on 2138389-87-2 highlights its multifaceted applications in chemical biology and pharmaceutical sciences. As synthetic methodologies continue to advance and our understanding of its properties deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics and chemical tools.

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